1,1,1,3,10,12,12,12-Octachlorododecane
Overview
Description
1,1,1,3,10,12,12,12-Octachlorododecane is a polychlorinated alkane (PCA) with the molecular formula C₁₂H₁₈Cl₈. It is known for its high chlorine content and is classified as a persistent environmental pollutant . This compound is part of the short-chain chlorinated paraffins (SCCPs) group, which are chlorinated n-alkanes with carbon chain lengths ranging from 10 to 13 and chlorine content between 50-70% by weight .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3,10,12,12,12-Octachlorododecane can be synthesized through the chlorination of dodecane. The reaction typically involves the use of chlorine gas under controlled conditions to achieve the desired level of chlorination. The process requires careful monitoring of temperature and reaction time to ensure the formation of the octachlorinated product .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves continuous chlorination of dodecane in reactors designed to handle large volumes of reactants and products. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,10,12,12,12-Octachlorododecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or acids.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of chlorinated alcohols, amines, or other substituted derivatives.
Reduction: Formation of less chlorinated alkanes.
Oxidation: Formation of chlorinated alcohols or acids.
Scientific Research Applications
1,1,1,3,10,12,12,12-Octachlorododecane has several applications in scientific research:
Environmental Analysis: Used as a standard in environmental testing to monitor pollution levels of chlorinated paraffins.
Industrial Applications: Utilized in the production of flame retardants, plasticizers, and lubricants.
Biological Studies: Investigated for its effects on biological systems, particularly its persistence and bioaccumulation in the environment.
Mechanism of Action
The mechanism of action of 1,1,1,3,10,12,12,12-Octachlorododecane involves its interaction with biological membranes and proteins. The high chlorine content allows the compound to integrate into lipid bilayers, disrupting membrane structure and function. Additionally, it can bind to proteins, altering their activity and leading to toxic effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,10,12,12,12-Octachlorododecane: A polychlorinated alkane with high chlorine content.
1,1,1,3,10,12,12,12-Octachlorodecane: Similar structure but with a different carbon chain length.
1,1,1,3,10,12,12,12-Octachlorotridecane: Another polychlorinated alkane with a longer carbon chain.
Uniqueness
This compound is unique due to its specific carbon chain length and high degree of chlorination, which confer distinct physical and chemical properties. These properties make it particularly useful in industrial applications and environmental studies .
Properties
IUPAC Name |
1,1,1,3,10,12,12,12-octachlorododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl8/c13-9(7-11(15,16)17)5-3-1-2-4-6-10(14)8-12(18,19)20/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMPJGRRMUDPCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CC(Cl)(Cl)Cl)Cl)CCC(CC(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699598 | |
Record name | 1,1,1,3,10,12,12,12-Octachlorododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
601523-21-1 | |
Record name | 1,1,1,3,10,12,12,12-Octachlorododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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